AC220;Quizartinib is a small molecule inhibitor that selectively targets the internal tandem duplications of the FLT3 (Fms-like tyrosine kinase 3) gene, which is commonly mutated in acute myeloid leukemia. This compound has garnered attention for its potential therapeutic applications in treating hematological malignancies, particularly those associated with FLT3 mutations. The compound was developed to improve upon earlier FLT3 inhibitors by enhancing selectivity and reducing off-target effects.
AC220;Quizartinib was developed by Astellas Pharma and has undergone various clinical trials to evaluate its efficacy and safety profile in patients with acute myeloid leukemia. The compound is derived from a series of chemical modifications aimed at optimizing its pharmacological properties.
AC220;Quizartinib falls under the category of tyrosine kinase inhibitors. It is classified as an antineoplastic agent, specifically targeting the FLT3 receptor, which plays a crucial role in the proliferation and survival of hematopoietic cells.
The synthesis of AC220;Quizartinib involves several key steps, primarily focusing on the construction of its core structure, which includes a pyrimidine ring system. The synthesis can be summarized as follows:
The synthesis typically employs techniques such as:
The molecular formula of AC220;Quizartinib is . Its structure features a complex arrangement that includes:
The three-dimensional conformation of AC220;Quizartinib can be analyzed using techniques such as X-ray crystallography or computational modeling to understand its interaction with the FLT3 receptor. Notably, the compound exhibits a specific orientation that enhances its binding affinity.
AC220;Quizartinib participates in various chemical reactions during its synthesis and metabolism:
The stability of AC220;Quizartinib under physiological conditions is an important consideration, as it affects bioavailability and therapeutic efficacy. Studies have shown that the compound remains stable at physiological pH but may undergo degradation under extreme conditions.
AC220;Quizartinib exerts its therapeutic effects by selectively inhibiting the FLT3 receptor tyrosine kinase activity. The mechanism involves:
Clinical studies have demonstrated that patients with FLT3-ITD (internal tandem duplication) mutations show significant responses to treatment with AC220;Quizartinib, highlighting its role in targeted cancer therapy.
Relevant analyses include:
AC220;Quizartinib is primarily used in clinical settings for:
CAS No.: 1260141-27-2
CAS No.: 2562-38-1
CAS No.:
CAS No.: 1730-43-4
CAS No.: 25291-67-2